molecular formula C27H27N5O3 B11268779 2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11268779
M. Wt: 469.5 g/mol
InChI Key: LOVOTKCZCSCLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features: The compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core, substituted at position 2 with a 2-butoxyphenyl group and at position 5 with a methyl-linked 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole moiety.

For example, pyrazole-oxadiazole hybrids are often constructed using Suzuki-Miyaura coupling or cyclization reactions involving hydrazine derivatives and carbonyl intermediates .

Properties

Molecular Formula

C27H27N5O3

Molecular Weight

469.5 g/mol

IUPAC Name

2-(2-butoxyphenyl)-5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H27N5O3/c1-4-5-14-34-24-9-7-6-8-21(24)22-16-23-27(33)31(12-13-32(23)29-22)17-25-28-26(30-35-25)20-11-10-18(2)19(3)15-20/h6-13,15-16H,4-5,14,17H2,1-3H3

InChI Key

LOVOTKCZCSCLGP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C

Origin of Product

United States

Biological Activity

The compound 2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, summarizing current research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one class, which has been synthesized through various methods. The synthesis typically involves reactions between substituted pyrazoles and other moieties under microwave-assisted or traditional heating conditions. The structural characterization is often confirmed using techniques such as IR spectroscopy, NMR, and X-ray diffraction.

Table 1: Summary of Synthesis Methods

Synthesis MethodKey FeaturesReference
Microwave-assistedEfficient and high-yield reactions
Traditional HeatingConventional methods with variable yields
Aza-Michael ReactionFormation of cyclic structures

Anticancer Properties

Research has shown that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant anticancer activity. For instance, compounds have been evaluated for their ability to inhibit the growth of A549 lung cancer cells in a dose-dependent manner. The most promising derivatives demonstrated IC50 values indicating potent antiproliferative effects.

Case Study: A549 Cell Line

A study reported that specific derivatives with a 4-chlorophenyl group showed enhanced inhibitory effects on A549 cell growth compared to other substitutions. The mechanism of action appears to involve modulation of autophagy pathways, leading to increased apoptosis in cancer cells.

Table 2: Biological Activity of Selected Derivatives

Compound IDIC50 (µM)Cell LineMechanism of Action
3o10A549Autophagy modulation
3p15H322Apoptosis induction
3q25MCF-7Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components. Variations in substituents on the pyrazole ring and the oxadiazole moiety can lead to different pharmacological profiles.

Key Findings in SAR Studies

  • Substituent Effects : The presence of electron-withdrawing groups (like halogens) on the phenyl rings enhances anticancer activity.
  • Linker Variability : Modifications in the linker connecting the oxadiazole and pyrazolo[1,5-a]pyrazin-4(5H)-one units can alter pharmacokinetic properties and bioavailability.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have indicated that certain derivatives exhibit favorable absorption and distribution profiles. However, rapid clearance rates were observed for some compounds due to metabolic instability. Toxicity assessments are crucial for evaluating the safety profile before clinical application.

Table 3: Pharmacokinetic Properties

Compound IDHalf-Life (min)Clearance Rate (mL/min/kg)Observations
3o3015Moderate stability
3p1025Rapid clearance

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically includes:

  • Formation of the pyrazolo[1,5-a]pyrazin core : This step often involves cyclization reactions that create the pyrazin framework.
  • Introduction of substituents : The 2-butoxyphenyl and oxadiazole groups are introduced through nucleophilic substitution or coupling reactions.
  • Characterization techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.

Biological Applications

The compound exhibits diverse biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The oxadiazole moiety is particularly noted for its anticancer properties, acting by inducing apoptosis in malignant cells.
  • Antimicrobial Properties : The compound has demonstrated efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory responses, making them potential therapeutic agents for diseases characterized by chronic inflammation.

Material Science Applications

Beyond biological uses, this compound has potential applications in material science:

  • UV Absorption : The incorporation of this compound into polymers can enhance UV stability. It acts as a UV absorber, protecting materials from photodegradation.
  • Optoelectronic Devices : Due to its unique electronic properties, the compound may be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a derivative of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of apoptotic pathways, suggesting that the compound could serve as a lead for developing new anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of the compound was assessed against Staphylococcus aureus and Escherichia coli. Using the disc diffusion method, it was found that the compound exhibited zones of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Case Study 3: Material Stability

Research into the use of this compound as a UV stabilizer in polycarbonate plastics showed promising results. Samples containing the compound maintained mechanical integrity and color stability after prolonged exposure to UV light compared to untreated controls.

Chemical Reactions Analysis

Substitution Reactions

  • Oxadiazole ring substitution : The oxadiazole moiety can undergo nucleophilic substitution, particularly at the 3-position, depending on substituent electron-withdrawing/donating effects.

  • Pyrazolo[1,5-a]pyrazine core reactivity : Susceptible to electrophilic substitution (e.g., alkylation) or deprotonation under basic conditions due to the electron-deficient aromatic system.

Functional Group Transformations

  • Butoxy group modifications : Potential hydrolysis to phenolic hydroxyl groups or oxidation to carbonyl derivatives under acidic/basic conditions.

  • Dimethylphenyl substituent : Could undergo demethylation via strong acids (e.g., HBr) or oxidation to form carbonyl groups.

Cyclization and Ring Expansion

The oxadiazole ring may participate in ring-expansion reactions under thermal or acidic conditions, yielding fused heterocycles.

Analytical Methods

Reactions involving this compound are typically monitored and characterized using:

Method Purpose Key Observations
TLC Reaction monitoringTrack conversion of starting materials to intermediates/products.
IR spectroscopy Functional group identificationDetect carbonyl (C=O) or N-H stretches in oxadiazole/pyrazolo cores.
NMR spectroscopy Structural confirmationAssign proton environments in aromatic regions and oxadiazole rings.

Pharmaceutical Targeting

Derivatives of this class are explored for:

  • Enzyme inhibition : Potential activity against kinases or metabolic enzymes (e.g., DGKα/ζ) .

  • Antimicrobial activity : Enhanced by electron-withdrawing groups (e.g., halogens).

Structural Optimization

  • Substituent variation : Replacement of 3,4-dimethylphenyl with fluorinated or chlorinated phenyl groups to modulate solubility or potency .

  • Solubility tuning : Introduction of hydrophilic groups (e.g., hydroxyl) via hydrolysis of butoxy substituents.

Challenges and Considerations

  • Synthetic complexity : Multi-step syntheses may require careful control of reaction conditions (e.g., temperature, solvent) to minimize side reactions.

  • Stability : Oxadiazole rings and pyrazolo cores may undergo degradation under harsh conditions (e.g., strong acids/bases).

While direct experimental data for the target compound is limited, extrapolation from analogous pyrazolo[1,5-a]pyrazine derivatives highlights its potential for site-selective modifications and applications in drug discovery. Further studies should focus on optimizing synthesis routes and evaluating biological activity.

Comparison with Similar Compounds

3-(Hydroxymethyl)-5-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]-2-Phenylpyrazolo[1,5-a]Pyrazin-4(5H)-one

  • Core Structure: Pyrazolo[1,5-a]pyrazinone.
  • Substituents : Hydroxymethyl (position 3), phenyl (position 2), and methyl-oxadiazole (position 5).
  • Properties : Molecular weight 337.33 g/mol, higher hydrophilicity due to hydroxymethyl group.

2-(4-Chlorophenyl)-5-(3,4-Dimethoxyphenethyl)-6,7-Dihydropyrazolo[1,5-a]Pyrazin-4(5H)-one

  • Core Structure: Dihydropyrazolo[1,5-a]pyrazinone.
  • Substituents : Chlorophenyl (position 2), dimethoxyphenethyl (position 5).
  • Properties: Crystallographic data shows planar pyrazinone ring with dihedral angles influencing binding interactions.
  • Activity : Chloro and methoxy groups may enhance receptor binding, suggesting CNS or anticancer applications .

Pyrazolo[1,5-a]Pyrimidine Analogues

3-(2,4-Dichlorophenyl)-5-(4-Fluorophenyl)-2-Methyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine

  • Core Structure : Pyrazolo[1,5-a]pyrimidine.
  • Substituents : Dichlorophenyl, fluorophenyl, and trifluoromethyl groups.
  • Activity: Demonstrated antitrypanosomal and kinase inhibitory activities due to electron-withdrawing substituents .

Pyrazole-Oxadiazole Hybrids

N-[3-(4-Quinazolinyl)Amino-1H-Pyrazole-4-Carbonyl]Aldehyde Hydrazones

  • Core Structure : Pyrazole-quinazoline hybrids.
  • Substituents : Quinazoline and aldehyde hydrazones.
  • Activity : Antimicrobial activity against plant pathogens (e.g., wheat gibberellin fungi) at 50 µg/mL, comparable to commercial agents .

Comparative Analysis and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity References
Target Compound Pyrazolo[1,5-a]pyrazinone 2-Butoxyphenyl, 3,4-dimethylphenyl-oxadiazole ~450 (estimated) Hypothesized kinase inhibition, antimicrobial
3-(Hydroxymethyl)-5-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]-2-Phenylpyrazolo[1,5-a]Pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazinone Hydroxymethyl, phenyl, methyl-oxadiazole 337.33 Antimicrobial, kinase studies
2-(4-Chlorophenyl)-5-(3,4-Dimethoxyphenethyl)-6,7-Dihydropyrazolo[1,5-a]Pyrazin-4(5H)-one Dihydropyrazolo[1,5-a]pyrazinone Chlorophenyl, dimethoxyphenethyl 419.89 CNS/anticancer potential
3-(2,4-Dichlorophenyl)-5-(4-Fluorophenyl)-2-Methyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine Pyrazolo[1,5-a]pyrimidine Dichlorophenyl, fluorophenyl, trifluoromethyl 440.62 Antitrypanosomal, kinase inhibition

Table 2: Substituent Impact on Activity

Substituent Type Role in Target Compound Impact on Activity (vs. Analogues)
2-Butoxyphenyl Lipophilic group Enhances membrane permeability compared to hydroxymethyl or chlorophenyl in analogues .
3,4-Dimethylphenyl-Oxadiazole Bioisostere and steric bulk May improve metabolic stability over methyl-oxadiazole or quinazoline hybrids .
Pyrazolo[1,5-a]Pyrazinone Core Planar heterocycle Facilitates π-π stacking in target binding compared to pyrimidine cores .

Research Findings and Implications

  • Antimicrobial Potential: The oxadiazole moiety in the target compound aligns with reported antimicrobial pyrazole-oxadiazole hybrids (e.g., 50 µg/mL efficacy in wheat pathogens) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrazolo[1,5-a]pyrazin-4(5H)-one core in this compound?

  • The pyrazolo[1,5-a]pyrazinone core can be synthesized via cyclization reactions using barbituric acids or α,β-unsaturated ketones as intermediates. For example, condensation of 1H-pyrazol-5-amines with aldehydes under solvent-free conditions has been reported to yield fused pyrazole-pyrimidine derivatives . Modifications to the substituents (e.g., butoxyphenyl, oxadiazole) can be introduced through multi-step alkylation or aryl coupling reactions, as seen in analogous pyrazole derivatives .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent connectivity, focusing on diagnostic peaks (e.g., pyrazole protons at δ 6.5–8.5 ppm, oxadiazole carbons at δ 160–170 ppm) .
  • X-ray Crystallography: Single-crystal X-ray diffraction (as in evidence for pyrazolo[1,5-a]pyrimidines) provides precise bond lengths, angles, and dihedral angles to confirm stereochemistry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Activity: Use broth microdilution assays (e.g., against Gram-positive/negative bacteria) to determine minimum inhibitory concentrations (MICs), as reported for pyrazole derivatives .
  • Kinase Inhibition: Screen against kinase targets (e.g., KDR kinase) using fluorescence-based assays, given the structural similarity to pyrazolo[1,5-a]pyrimidines with kinase-inhibitory properties .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethylphenyl on the oxadiazole with halogenated or electron-withdrawing groups) and compare activity .
  • Molecular Docking: Perform computational docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or receptors, leveraging crystallographic data from related compounds .

Q. What experimental approaches resolve discrepancies in biological activity between synthetic batches?

  • Purity Analysis: Use HPLC with UV/Vis detection to assess chemical purity (>95% recommended) and identify side products .
  • Crystallographic Reanalysis: Compare X-ray structures of different batches to detect conformational changes or polymorphism affecting activity .

Q. How can metabolic stability and degradation pathways be evaluated in vitro?

  • Liver Microsomal Assays: Incubate the compound with human liver microsomes and quantify parent compound depletion via LC-MS/MS. Monitor metabolites (e.g., demethylation of 3,4-dimethylphenyl) .
  • Reactive Intermediate Trapping: Use glutathione or cyanide to trap electrophilic intermediates formed during oxidative metabolism .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Salt Formation: Explore hydrochloride or mesylate salts to enhance aqueous solubility.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to the butoxyphenyl moiety for improved absorption .

Methodological Notes

  • Data Contradictions: If biological activity varies between studies, cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and ensure consistent compound storage conditions (e.g., desiccated, -20°C) .
  • Synthetic Challenges: Low yields in oxadiazole formation may require optimization of cyclization conditions (e.g., using POCl₃ or microwave-assisted synthesis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.